molecular formula C22H17ClFN3O2S2 B3076542 N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1040649-35-1

N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B3076542
CAS No.: 1040649-35-1
M. Wt: 474 g/mol
InChI Key: GRBSATKVRLWDJV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 1040649-35-1) is a thieno[3,2-d]pyrimidinone derivative with a molecular formula of C₂₂H₁₇ClFN₃O₂S₂ and a molecular weight of 474.000 g/mol . Its structure features a thioacetamide bridge linking a 2-chloro-4-fluorophenyl group to a thienopyrimidinone core substituted with a 3-methyl and p-tolyl moiety. This compound is supplied by specialized chemical vendors (e.g., Advanced Technology & Industrial Co., Ltd.), indicating its relevance in pharmaceutical or materials research .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-8-7-14(24)9-16(17)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBSATKVRLWDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects against various cancer cell lines and its mechanism of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H15ClFN3O2S2
  • Molecular Weight : 459.9 g/mol
  • IUPAC Name : N-(2-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising activity against the MDA-MB-468 cell line, which is often used as a model for triple-negative breast cancer (TNBC).

  • Cell Lines Tested :
    • MDA-MB-468 (triple-negative breast cancer)
    • MCF-7 (estrogen receptor-positive breast cancer)
  • Results :
    • The compound exhibited a significant growth inhibitory effect with a GI50 value of approximately 5.2 µM against MDA-MB-468 cells, which is notably more potent than gefitinib, a standard EGFR tyrosine kinase inhibitor .
    • In contrast, the GI50 value against MCF-7 cells was reported at 19.3 µM, indicating selectivity towards the MDA-MB-468 cell line.

The mechanism through which this compound exerts its effects involves the inhibition of key signaling pathways associated with cancer cell proliferation.

  • Inhibition of Akt Phosphorylation : The compound has been shown to inhibit the phosphorylation of Akt at threonine 308 (T308), a critical step in the downstream signaling of EGFR. This suggests that it may disrupt the survival signals in cancer cells .

Table 1: Summary of Cytotoxic Activity

Compound NameCell LineGI50 (µM)Comparison to Gefitinib
N-(2-chloro-4-fluorophenyl)-2...MDA-MB-4685.2More potent
N-(2-chloro-4-fluorophenyl)-2...MCF-719.3Less potent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Key structural variations among analogs include:

  • Core heterocycle: The target compound uses a thieno[3,2-d]pyrimidinone core, whereas others feature pyridine (), quinoxaline (), or thieno[2,3-d]pyrimidinone () scaffolds. These differences influence electronic properties and binding interactions .
  • Halogenation: The 2-chloro-4-fluorophenyl group introduces steric and electronic effects distinct from analogs like 4-chlorophenyl () or trifluoromethylphenyl () substituents. The fluorine atom may enhance metabolic stability via reduced oxidative metabolism . Thioacetamide linkage: A common feature across analogs, critical for hydrogen bonding and sulfur-mediated interactions with biological targets .

Pharmacological and Computational Insights

  • Bioactivity: Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR). The target compound’s p-tolyl and halogenated aryl groups may optimize binding affinity compared to less substituted analogs .
  • Docking studies : AutoDock Vina () could predict binding modes; for instance, the trifluoromethyl group in ’s compound may engage in hydrophobic interactions absent in the target compound’s fluorophenyl group .
  • Metabolic considerations: The 3-methyl group on the thienopyrimidinone core may slow hepatic degradation, extending half-life relative to unmethylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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